4-tert-Butyl 7-ethyl 6-oxo-1,4-oxazepane-4,7-dicarboxylate
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Description
“4-tert-Butyl 7-ethyl 6-oxo-1,4-oxazepane-4,7-dicarboxylate” is a chemical compound with the molecular formula C13H21NO6 . It has an average mass of 287.309 Da and a monoisotopic mass of 287.136902 Da . This compound is also known by its IUPAC name, "7-Ethyl 4- (2-methyl-2-propanyl) 6-oxo-1,4-oxazepane-4,7-dicarboxylate" .
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Characterization : A related compound, 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was synthesized starting from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. This process involved Schiff base formation and was characterized using FTIR, NMR, and X-ray crystallography. Intramolecular hydrogen bonding was observed in the molecular structure, as investigated through Density Functional Theory (DFT) (Çolak, Karayel, Buldurun, & Turan, 2021).
Molecular Structure Insights : The study also provided detailed insights into the molecular and crystal structure of the synthesized compounds, emphasizing the role of intramolecular hydrogen bonds in stabilizing the structure (Çolak, Karayel, Buldurun, & Turan, 2021).
Advanced Synthesis Techniques
- Lipase-Catalyzed Lactamization : In a different study, lipase-catalyzed regioselective lactamization was utilized as a key step in synthesizing a related compound, N-Boc (2R)-1,4-oxazepane-2-carboxylic acid. This approach highlights the use of biocatalysts in synthesizing complex organic compounds (Aurell, Karlsson, Pontén, & Andersen, 2014).
Chemical Reactions and Modifications
Reactivity and Synthesis of Derivatives : Various studies have focused on the reactivity of similar compounds, leading to the synthesis of new derivatives. For instance, the synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines from related compounds emphasizes the versatility of these compounds in creating novel chemical entities (Ivanov, Mironovich, Rodinovskaya, & Shestopalov, 2017).
Isoxazol-5(4H)-ones Study : The formation and characterization of isoxazol-5(4H)-ones derivatives from similar compounds were explored, contributing to the understanding of the synthesis and properties of these compounds (Brehm, Johansen, & Krogsgaard‐Larsen, 1992).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-tert-Butyl 7-ethyl 6-oxo-1,4-oxazepane-4,7-dicarboxylate' involves the reaction of tert-butyl 7-ethyl 6-hydroxy-1,4-oxazepane-4,7-dicarboxylate with a suitable dehydrating agent to form the desired compound.", "Starting Materials": [ "tert-butyl 7-ethyl 6-hydroxy-1,4-oxazepane-4,7-dicarboxylate", "Dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide, or acetic anhydride)" ], "Reaction": [ "Step 1: Dissolve tert-butyl 7-ethyl 6-hydroxy-1,4-oxazepane-4,7-dicarboxylate in a suitable solvent (e.g. dichloromethane, chloroform, or ethyl acetate).", "Step 2: Add the dehydrating agent slowly to the reaction mixture while stirring at room temperature.", "Step 3: Continue stirring the reaction mixture for several hours (e.g. 4-6 hours) at room temperature or under reflux conditions.", "Step 4: Quench the reaction by adding a suitable quenching agent (e.g. water or methanol) slowly to the reaction mixture while stirring.", "Step 5: Extract the product with a suitable organic solvent (e.g. ethyl acetate or dichloromethane).", "Step 6: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.", "Step 7: Concentrate the organic layer under reduced pressure to obtain the desired product as a white solid." ] } | |
CAS No. |
1422343-95-0 |
Molecular Formula |
C13H21NO6 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
4-O-tert-butyl 7-O-ethyl 6-oxo-1,4-oxazepane-4,7-dicarboxylate |
InChI |
InChI=1S/C13H21NO6/c1-5-18-11(16)10-9(15)8-14(6-7-19-10)12(17)20-13(2,3)4/h10H,5-8H2,1-4H3 |
InChI Key |
KPLRWEADFOJTOD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(=O)CN(CCO1)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1C(=O)CN(CCO1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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